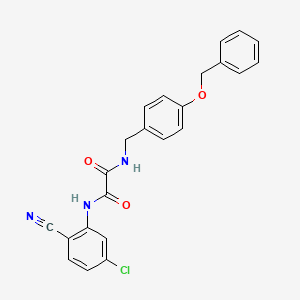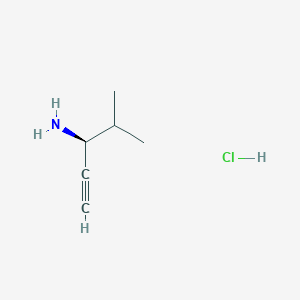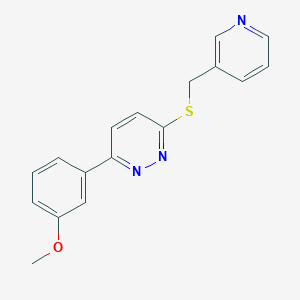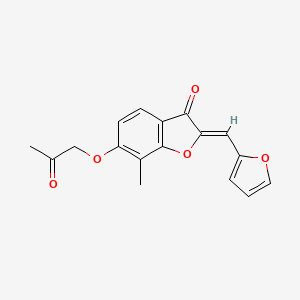
N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is an organic compound with notable importance in various fields of chemistry and scientific research
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions. One common approach involves the following steps:
Starting Materials:
4-benzyloxybenzylamine
5-chloro-2-cyanobenzoic acid
Oxalyl chloride
Synthesis Steps:
Step 1: Formation of the intermediate 5-chloro-2-cyanobenzoyl chloride by reacting 5-chloro-2-cyanobenzoic acid with oxalyl chloride in an aprotic solvent like dichloromethane, under cooling conditions (0-5°C).
Step 2: Coupling the intermediate with 4-benzyloxybenzylamine in the presence of a base such as triethylamine, leading to the formation of the desired this compound under mild heating (room temperature to 40°C).
Industrial Production Methods:
For industrial-scale production, this compound can be synthesized using optimized routes that minimize costs and maximize yields. Solvents and reagents are carefully chosen for their cost-effectiveness and environmental impact. Automated synthesis systems might be employed to streamline production and ensure consistency.
Types of Reactions:
This compound can undergo several types of reactions, including:
Hydrolysis: Breakdown of the oxalamide group under acidic or basic conditions to yield corresponding amines and acids.
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation-Reduction: Although less common, redox reactions involving the benzyloxy or cyanophenyl groups under specific conditions.
Common Reagents and Conditions:
Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Ammonia or primary amines for nucleophilic substitution.
Oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed:
Amines, corresponding to the hydrolysis of the oxalamide bond.
Substituted products where the chloro group is replaced by other functional groups.
Chemistry:
Used as an intermediate in organic synthesis to develop more complex molecules.
Functionalization reactions to prepare derivatives for material science applications.
Biology:
Medicine:
Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Utilized in the development of specialty chemicals for various industrial applications, including agrochemicals and pharmaceuticals.
Mechanism of Action
Comparing N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide with similar compounds reveals its unique properties:
Benzylamines and cyanobenzoic derivatives: Compared to other benzylamine derivatives, this compound's oxalamide linkage provides additional stability and specificity in reactions.
Substituted benzoamides:
Comparison with Similar Compounds
4-benzyloxybenzamide
Benzyl cyanide derivatives
This unique blend of structural features makes N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(4-phenylmethoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c24-19-9-8-18(13-25)21(12-19)27-23(29)22(28)26-14-16-6-10-20(11-7-16)30-15-17-4-2-1-3-5-17/h1-12H,14-15H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGKJVVPHYQPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(3-(2-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2925444.png)
![3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2925447.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)

![1-[4-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)
![2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2925461.png)

![[5-(4-Ethylphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2925464.png)
